6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol
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Overview
Description
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the nitration and coupling processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous reagents and conditions involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrimidines, and other functionalized compounds that can be further utilized in various applications.
Scientific Research Applications
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL include:
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
- 1,1-Dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
What sets 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H8ClN3O4 |
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Molecular Weight |
293.66 g/mol |
IUPAC Name |
6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-4-2-1-3-7(8)5-6-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b6-5- |
InChI Key |
HJJZPRWWYDMMPQ-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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